![molecular formula C9H15NO4 B14405358 2-[(Ethoxycarbonyl)amino]ethyl 2-methylprop-2-enoate CAS No. 86291-20-5](/img/structure/B14405358.png)
2-[(Ethoxycarbonyl)amino]ethyl 2-methylprop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Ethoxycarbonyl)amino]ethyl 2-methylprop-2-enoate is an organic compound with the molecular formula C9H17NO4. It is an ester derivative of methacrylic acid and is used in various chemical and industrial applications. This compound is known for its reactivity and versatility in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Ethoxycarbonyl)amino]ethyl 2-methylprop-2-enoate typically involves the esterification of methacrylic acid with 2-[(Ethoxycarbonyl)amino]ethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified by distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems ensures consistent quality and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Ethoxycarbonyl)amino]ethyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethoxycarbonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Applications De Recherche Scientifique
2-[(Ethoxycarbonyl)amino]ethyl 2-methylprop-2-enoate has several applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers. Its reactivity makes it suitable for creating complex polymer structures.
Biology: The compound is used in the development of biocompatible materials for medical applications, such as drug delivery systems and tissue engineering scaffolds.
Medicine: It is investigated for its potential use in creating biodegradable implants and controlled-release drug formulations.
Industry: The compound is used in the production of adhesives, coatings, and sealants due to its excellent adhesive properties and chemical resistance.
Mécanisme D'action
The mechanism of action of 2-[(Ethoxycarbonyl)amino]ethyl 2-methylprop-2-enoate involves its ability to undergo polymerization reactions. The ester group can participate in radical polymerization, leading to the formation of long polymer chains. These polymers can interact with biological tissues or other materials, providing structural support or controlled release of active agents.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminoethyl methacrylate hydrochloride: This compound is similar in structure but contains an amino group instead of an ethoxycarbonyl group.
Ethyl 2-(methylamino)acetate: Another similar compound with a different functional group arrangement.
Uniqueness
2-[(Ethoxycarbonyl)amino]ethyl 2-methylprop-2-enoate is unique due to its combination of an ester group and a methacrylate backbone. This combination provides a balance of reactivity and stability, making it suitable for a wide range of applications in polymer chemistry and material science.
Propriétés
Numéro CAS |
86291-20-5 |
|---|---|
Formule moléculaire |
C9H15NO4 |
Poids moléculaire |
201.22 g/mol |
Nom IUPAC |
2-(ethoxycarbonylamino)ethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C9H15NO4/c1-4-13-9(12)10-5-6-14-8(11)7(2)3/h2,4-6H2,1,3H3,(H,10,12) |
Clé InChI |
UZYCNPMYMLSNPK-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)NCCOC(=O)C(=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


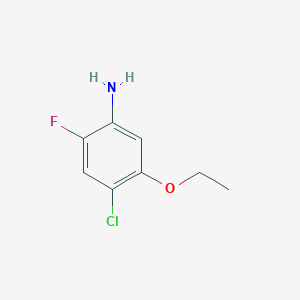
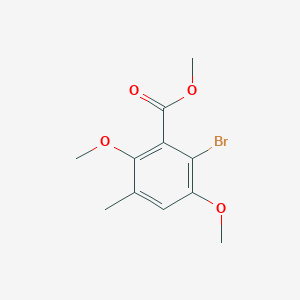
![3-[2-(4-Chlorophenyl)-2-(piperidin-1-yl)ethenyl]pyridine](/img/structure/B14405289.png)
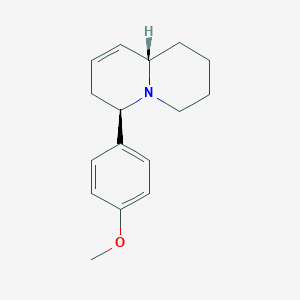
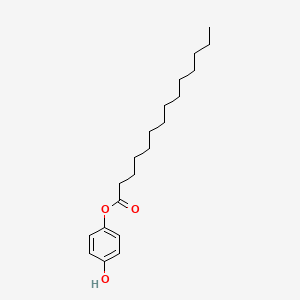
![2-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]pyridin-3-yl benzoate](/img/structure/B14405308.png)
![2-[2,2-Di(1H-indol-3-yl)ethyl]-N-ethylaniline](/img/structure/B14405315.png)
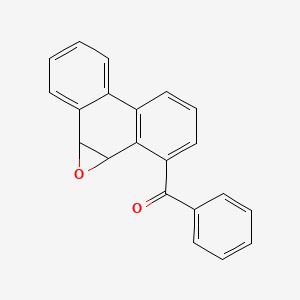
![3-Methyl-2-[(3-methylbut-2-en-1-yl)oxy]cyclohex-2-en-1-one](/img/structure/B14405330.png)
![1-{5-[(4-Nitrophenyl)sulfanyl]pentyl}-1H-imidazole](/img/structure/B14405332.png)
![3,9-Diundecyl-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B14405338.png)
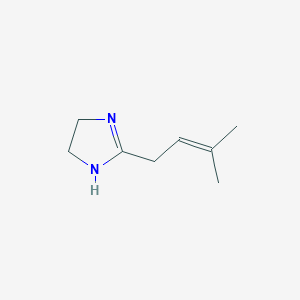
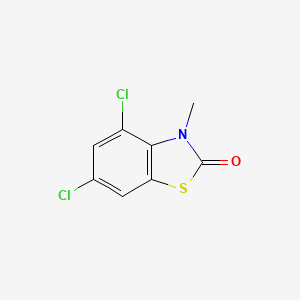
![S-Ethyl-N-{2-[(ethylsulfanyl)methyl]-3-phenylpropanoyl}-L-cysteine](/img/structure/B14405373.png)
